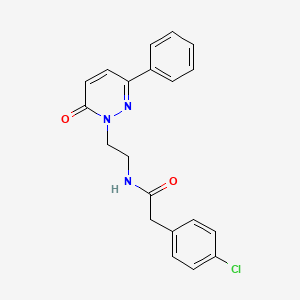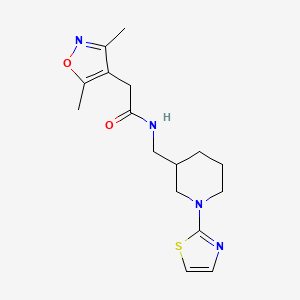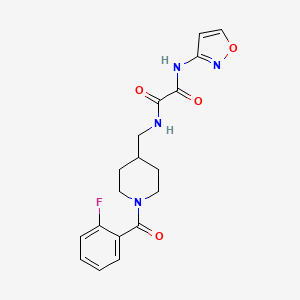
tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H27FN2O2 . It is used in the field of organic chemistry as a reagent or intermediate in the synthesis of other compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 322.42 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 420.0±45.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing related compounds for potential biological applications. For example, the synthesis and characterization of similar compounds have been achieved through various chemical reactions, confirming structures through spectroscopic methods and X-ray diffraction studies. These compounds have been evaluated for their biological activities, such as antibacterial and anthelmintic properties, although they exhibited moderate to poor activities in these specific studies (Sanjeevarayappa et al., 2015).
Intermediate for Anticancer Drugs
Compounds structurally related to tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate have been synthesized as intermediates for small molecule anticancer drugs. These intermediates have been utilized in the synthesis of various small molecule inhibitors, highlighting the significance of such compounds in developing treatments for cancer (Binliang Zhang et al., 2018).
Pharmacological Core Structures
Certain derivatives have been prepared that serve as important intermediates in synthesizing biologically active compounds, such as crizotinib, a well-known anticancer drug. The synthesis of these intermediates involves multiple steps starting from simple chemical substrates, demonstrating the compounds' utility in medicinal chemistry (D. Kong et al., 2016).
Anticorrosive Properties
Interestingly, some research has explored the anticorrosive behavior of similar compounds for carbon steel in acidic environments. These studies have shown that certain piperidine derivatives can effectively inhibit corrosion, offering potential applications in protecting industrial materials (B. Praveen et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have also been investigated, providing insights into their chemical properties and potential interactions in biological systems. Such analyses contribute to the understanding of how these compounds can be further modified for specific scientific applications (C. Mamat et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propriétés
IUPAC Name |
tert-butyl 4-[(4-fluoro-2-methylphenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-11-15(19)6-5-14(13)12-20-16-7-9-21(10-8-16)17(22)23-18(2,3)4/h5-6,11,16,20H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVUOYDBSDYBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/structure/B2800839.png)
![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)
![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)
![3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B2800845.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2800847.png)
![N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide](/img/structure/B2800848.png)

![4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2800851.png)
